Pterisolic acid C

描述

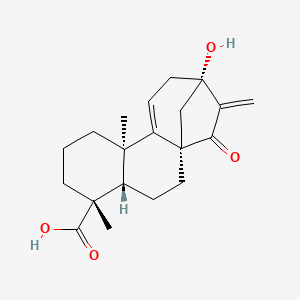

Pterisolic acid C is a naturally occurring diterpenoid compound isolated from the fern species Pteris semipinnata. This compound belongs to the ent-kaurane family of diterpenoids, which are known for their diverse biological activities. This compound has garnered attention due to its potential medicinal properties and its role in various biochemical processes.

准备方法

Synthetic Routes and Reaction Conditions: Pterisolic acid C can be synthesized through a series of chemical reactions starting from simpler organic molecules. The synthetic route typically involves the formation of the ent-kaurane skeleton, followed by specific functional group modifications to yield this compound. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperature and pressure settings to ensure the desired chemical transformations.

Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from the fern Pteris semipinnata. The process includes harvesting the plant material, followed by solvent extraction using ethanol or other suitable solvents. The crude extract is then subjected to chromatographic techniques such as high-performance liquid chromatography (HPLC) to isolate and purify this compound.

化学反应分析

Types of Reactions: Pterisolic acid C undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced derivatives.

Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common reagents include potassium permanganate, chromium trioxide, and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.

Reduction: Common reagents include sodium borohydride, lithium aluminum hydride, and hydrogen gas with a metal catalyst. The reactions are usually conducted under an inert atmosphere.

Substitution: Common reagents include halogens, alkyl halides, and nucleophiles. The reactions are often carried out in the presence of a catalyst or under specific temperature and pressure conditions.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties.

科学研究应用

Chemical Properties and Mechanism of Action

Pterisolic acid C exhibits a range of biological activities attributed to its ability to modulate cellular pathways. Its mechanism of action is closely linked to the activation of the Nrf2 (nuclear factor erythroid 2-related factor 2) pathway, which plays a crucial role in cellular defense against oxidative stress and inflammation. This pathway is vital for the expression of various cytoprotective enzymes, making this compound a candidate for chemoprotective applications.

Pharmacological Applications

The pharmacological applications of this compound can be categorized as follows:

- Chemoprotective Agent : Research indicates that this compound can mitigate the adverse effects of chemotherapy by activating the Nrf2 pathway, thus enhancing the cellular defense mechanisms against oxidative damage caused by chemotherapeutic agents like cisplatin .

- Antioxidant Properties : The compound has demonstrated significant antioxidant activity, which is essential for protecting cells from oxidative stress. This property is particularly beneficial in conditions associated with inflammation and chronic diseases .

- Potential in Cancer Therapy : this compound's ability to induce Nrf2-mediated cytoprotection suggests its potential as an adjunct therapy in cancer treatment, where it could help protect normal tissues from the cytotoxic effects of chemotherapy while allowing tumor cells to be targeted effectively .

Data Table: Summary of Biological Activities

Case Study 1: Chemoprotection Against Cisplatin-Induced Cytotoxicity

In a study evaluating the protective effects of this compound on HKC (human kidney cells), researchers treated cells with cisplatin alongside varying concentrations of this compound. The results indicated a dose-dependent increase in cell viability, highlighting its potential as a chemoprotective agent.

- Findings :

- Cell viability increased significantly with higher concentrations of this compound.

- The compound reduced intracellular levels of reactive oxygen species during cisplatin treatment.

Case Study 2: Antioxidant Activity Assessment

A separate investigation focused on the antioxidant properties of this compound using various in vitro assays. The study measured its effectiveness in scavenging free radicals and reducing oxidative stress markers.

- Findings :

- This compound exhibited strong free radical scavenging activity.

- It effectively decreased markers of oxidative stress in treated cells compared to controls.

作用机制

The mechanism of action of pterisolic acid C involves its interaction with specific molecular targets and pathways. It has been shown to modulate the activity of various enzymes and signaling pathways, including the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. By activating the Nrf2 pathway, this compound enhances the expression of antioxidant and detoxification enzymes, thereby providing cytoprotective effects against oxidative stress and inflammation.

相似化合物的比较

Pterisolic acid C is part of a series of ent-kaurane diterpenoids, including pterisolic acids A, B, D, E, and F. These compounds share a similar core structure but differ in their functional groups and stereochemistry. Compared to its analogs, this compound is unique due to its specific hydroxyl and carboxyl group arrangements, which contribute to its distinct biological activities. Other similar compounds include ent-11alpha-hydroxy-15-oxokaur-16-en-19-oic acid, paniculoside III, and grandifloric acid, each with varying degrees of bioactivity and pharmacological properties.

生物活性

Pterisolic acid C, a naturally occurring diterpenoid isolated from the fern Pteris semipinnata, has garnered significant attention due to its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and case studies.

This compound belongs to the ent-kaurane family of diterpenoids. It is primarily extracted from the Pteris semipinnata plant through solvent extraction methods, followed by purification techniques such as high-performance liquid chromatography (HPLC) . The molecular structure of this compound features specific hydroxyl and carboxyl groups that contribute to its biological activity.

Cytotoxicity

Research indicates that this compound exhibits moderate cytotoxic activity against various human cancer cell lines, including:

- HCT-116 (colon cancer)

- HepG2 (liver cancer)

- BGC-823 (gastric cancer)

These findings suggest potential anti-cancer properties, although further investigations are necessary to elucidate its mechanisms of action and efficacy .

Antioxidant and Anti-inflammatory Effects

This compound has been identified as a potential antioxidant, capable of modulating the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Activation of this pathway enhances the expression of antioxidant enzymes, providing cytoprotective effects against oxidative stress and inflammation . This mechanism is crucial for its potential use in treating inflammatory diseases.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets. It has been shown to modulate various signaling pathways, particularly those involved in cellular defense mechanisms. The activation of the Nrf2 pathway leads to increased expression of detoxification enzymes, which can protect cells from damage caused by reactive oxygen species (ROS) .

Comparative Analysis with Related Compounds

This compound is part of a series of ent-kaurane diterpenoids that include other compounds like pterisolic acids A, B, D, E, and F. These compounds share a similar core structure but differ in their functional groups and stereochemistry. The unique arrangement of functional groups in this compound contributes to its distinct biological activities compared to its analogs .

| Compound Name | Source | Key Activity |

|---|---|---|

| Pterisolic Acid A | Pteris semipinnata | Antioxidant and anti-inflammatory |

| Pterisolic Acid B | Pteris semipinnata | Nrf2 activator |

| This compound | Pteris semipinnata | Moderate cytotoxicity |

Case Studies and Research Findings

- Cytotoxic Activity Study : A study investigating the cytotoxic effects of this compound on HCT-116 cells revealed a dose-dependent response with significant cell death observed at higher concentrations. This suggests that this compound may be a candidate for further development as an anti-cancer agent .

- Nrf2 Pathway Activation : Another study demonstrated that this compound activates the Nrf2 pathway similarly to its analogs. This activation was shown to enhance the expression of protective enzymes in cellular models exposed to oxidative stress .

- Pharmacological Review : A comprehensive review highlighted various pharmacological effects associated with ferns' secondary metabolites, including those from Pteris semipinnata. It emphasized the potential for these compounds in treating diseases related to oxidative stress and inflammation .

属性

IUPAC Name |

(1R,4S,5R,9R,13S)-13-hydroxy-5,9-dimethyl-14-methylidene-15-oxotetracyclo[11.2.1.01,10.04,9]hexadec-10-ene-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O4/c1-12-15(21)19-9-5-13-17(2,7-4-8-18(13,3)16(22)23)14(19)6-10-20(12,24)11-19/h6,13,24H,1,4-5,7-11H2,2-3H3,(H,22,23)/t13-,17+,18+,19+,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOEGAVNUGPZNDZ-OBHGLWADSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCC(C1CCC34C2=CCC(C3)(C(=C)C4=O)O)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CCC[C@@]([C@H]1CC[C@]34C2=CC[C@](C3)(C(=C)C4=O)O)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701194053 | |

| Record name | Kaura-9(11),16-dien-18-oic acid, 13-hydroxy-15-oxo-, (4α)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701194053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1401419-87-1 | |

| Record name | Kaura-9(11),16-dien-18-oic acid, 13-hydroxy-15-oxo-, (4α)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1401419-87-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Kaura-9(11),16-dien-18-oic acid, 13-hydroxy-15-oxo-, (4α)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701194053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the cytotoxic activity of Pterisolic acid C?

A1: [] this compound exhibited moderate cytotoxic activity against three human cancer cell lines: HCT-116 (colon cancer), HepG2 (liver cancer), and BGC-823 (gastric cancer). This suggests potential anti-cancer properties, although further research is needed to determine its mechanism of action and efficacy. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。